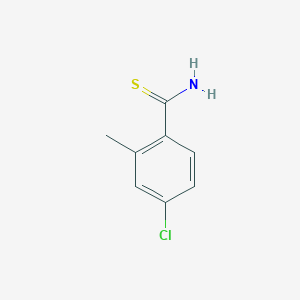
4-Chloro-2-methylthiobenzamide
描述
4-Chloro-2-methylthiobenzamide is a useful research compound. Its molecular formula is C8H8ClNS and its molecular weight is 185.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-Chloro-2-methylthiobenzamide (CMTB) is a compound of interest due to its potential biological activities, particularly in the context of toxicology and pharmacology. This article reviews the biological activity of CMTB, focusing on its mechanisms of action, metabolic pathways, and toxicological effects.
- Chemical Formula : C8H9ClN2S
- Molecular Weight : 188.68 g/mol
- CAS Number : 137-07-5
The biological activity of CMTB is primarily linked to its interactions with cellular macromolecules, including proteins and nucleic acids. Studies have shown that compounds similar to CMTB can undergo metabolic activation leading to the formation of reactive intermediates that bind irreversibly to cellular macromolecules, potentially resulting in cytotoxicity or mutagenicity.
Metabolic Pathways
CMTB is metabolized in the liver through various enzymatic pathways, notably involving cytochrome P450 enzymes. These enzymes facilitate the conversion of CMTB into more reactive forms that can interact with DNA and proteins, leading to various biological effects:
- N-Hydroxylation : This pathway generates N-hydroxy derivatives that can form DNA adducts.
- O-Acetylation : This process may enhance the reactivity of the compound towards cellular components.
Toxicological Profile
CMTB exhibits a range of toxicological effects based on animal studies. Key findings include:
- Acute Toxicity : In rodent models, acute exposure to high doses resulted in significant weight loss and organ damage, particularly affecting the liver and kidneys.
- Chronic Toxicity : Long-term exposure studies have indicated an increased incidence of tumors in various organs, including the liver and urinary bladder. The compound has been associated with carcinogenic effects due to its ability to form DNA adducts.
Case Studies
- Carcinogenicity Studies : In a study involving male and female rats exposed to CMTB over an extended period, histopathological examinations revealed significant changes in liver architecture and increased tumor incidence. The study reported a dose-response relationship where higher doses correlated with greater tumor development .
- Genotoxicity Assessment : Research investigating the genotoxic potential of CMTB found that it did not exhibit mutagenic activity in standard Ames tests; however, it did induce DNA damage in mammalian cell assays, suggesting a need for further evaluation regarding its long-term effects on genetic material .
Summary of Biological Activities
属性
IUPAC Name |
4-chloro-2-methylbenzenecarbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNS/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4H,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGSMWCIPWDONQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















